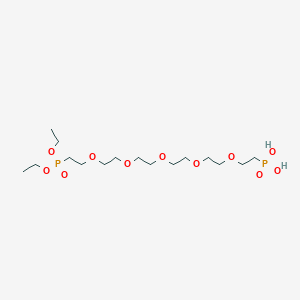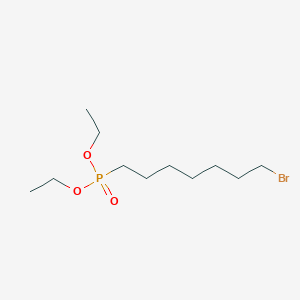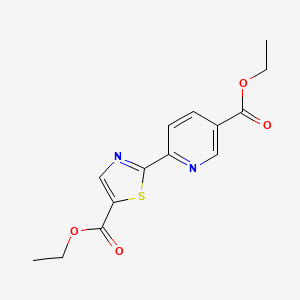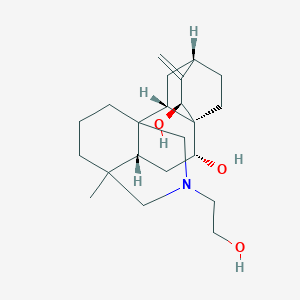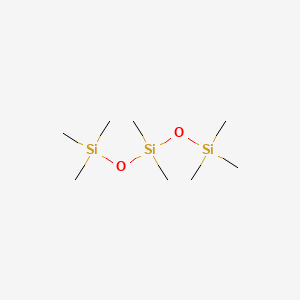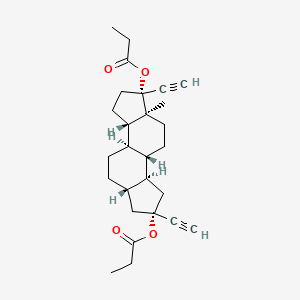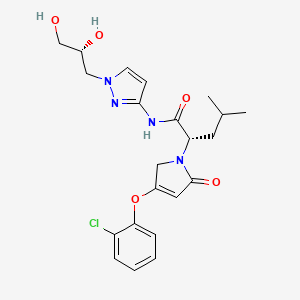
Dorzagliatin
Overview
Description
Mechanism of Action
- By activating glucokinase, dorzagliatin stimulates insulin production in the pancreas and promotes glucose uptake and utilization by the liver, leading to improved glycemic control .
- Insulin Regulation : this compound enhances the ability of the liver and pancreas to regulate glucose levels. It synchronizes glucose and hormonal signals, controlling hepatic glucose storage and production .
- Dosage : The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner. No dosage adjustment is required in patients with T2DM and chronic kidney disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Dorzagliatin plays a significant role in biochemical reactions, particularly those involving glucose metabolism. It acts as a glucokinase activator, enhancing the function of this enzyme, which plays a crucial role in the regulation of carbohydrate metabolism .
Cellular Effects
This compound has profound effects on various types of cells, particularly those involved in glucose metabolism such as pancreatic beta cells and hepatocytes. It enhances insulin secretion in pancreatic cells and regulates glucose conversion in hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glucokinase, a key enzyme in glucose metabolism. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time. Its impact on glucose metabolism remains stable, with no significant degradation observed. Long-term effects on cellular function have been positive, with improved insulin secretion and glucose regulation observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. Lower doses result in improved glucose regulation, while higher doses continue to enhance insulin secretion without causing hypoglycemia. No significant toxic or adverse effects have been reported at high doses .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway. It interacts with glucokinase, enhancing its activity and thereby promoting the conversion of glucose to glucose-6-phosphate. This can lead to increased glycogenesis and glycolysis, contributing to improved glucose regulation .
Subcellular Localization
Within cells, this compound likely localizes to regions where glucokinase is present, such as the cytoplasm. This allows it to effectively interact with and activate this enzyme, enhancing glucose metabolism .
Preparation Methods
The synthesis of RO-5305552 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods are designed to ensure high yield and purity of the final product . Unfortunately, detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
RO-5305552 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RO-5305552 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study glucokinase activation and its effects on glucose metabolism . In biology and medicine, it is being investigated for its potential to improve glycaemic control and pancreatic β-cell function in patients with type 2 diabetes mellitus . In industry, it is used in the development of new antidiabetic drugs .
Comparison with Similar Compounds
RO-5305552 is unique among glucokinase activators due to its dual-acting mechanism, which targets both the liver and pancreas . Similar compounds include other glucokinase activators such as HMS-5552 and Sinogliatin . RO-5305552 stands out due to its high efficacy and specificity in improving glycaemic control and pancreatic β-cell function .
Properties
IUPAC Name |
(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMWSORCUWQJO-QAPCUYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191995-00-2 | |
| Record name | Dorzagliatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzagliatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DORZAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


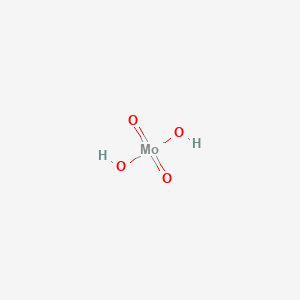
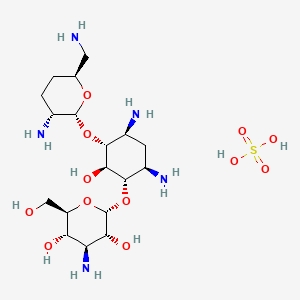
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)

